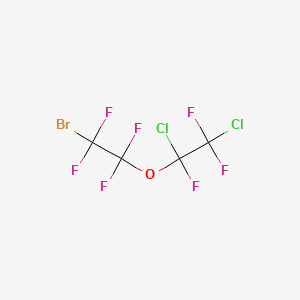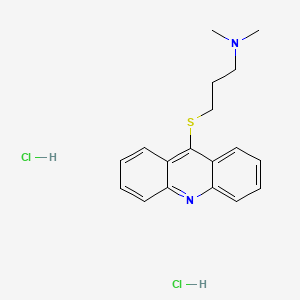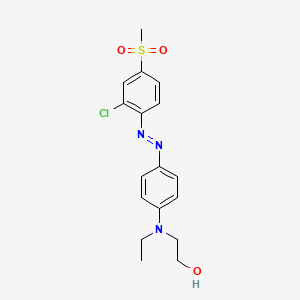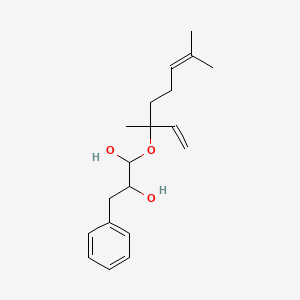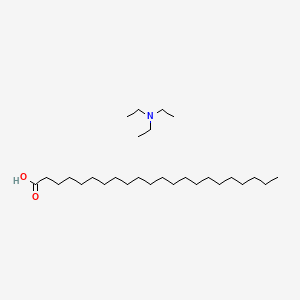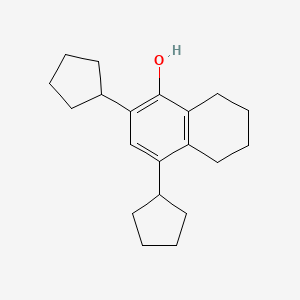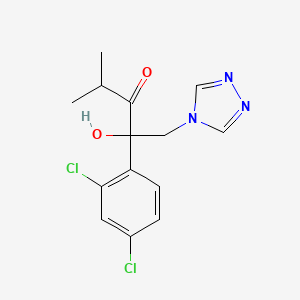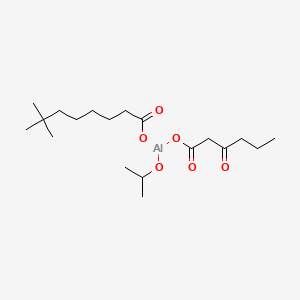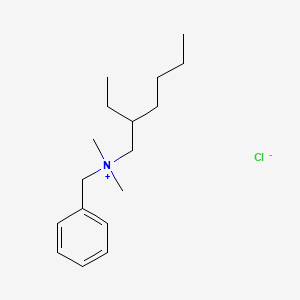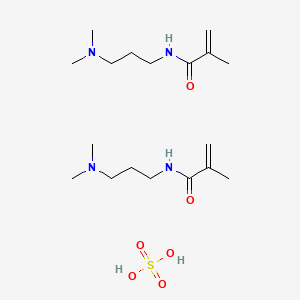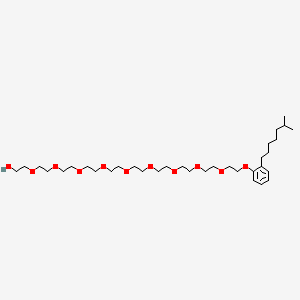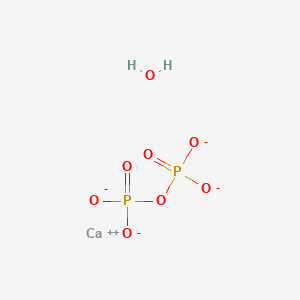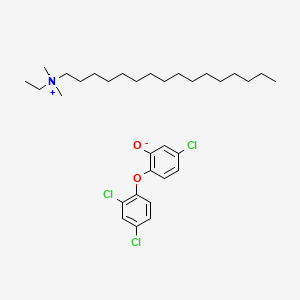
Ethylhexadecyldimethylammonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethylhexadecyldimethylammonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate involves a multi-step process. The initial step typically includes the preparation of the quaternary ammonium compound, ethylhexadecyldimethylammonium, through the reaction of hexadecylamine with ethyl bromide under basic conditions . The subsequent step involves the reaction of this quaternary ammonium compound with 5-chloro-2-(2,4-dichlorophenoxy)phenol under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
Ethylhexadecyldimethylammonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Ethylhexadecyldimethylammonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate has a wide range of scientific research applications:
Wirkmechanismus
The antimicrobial action of Ethylhexadecyldimethylammonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis . This disruption affects various molecular targets and pathways within the microbial cells, leading to their death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triclosan: Another antimicrobial agent with a similar structure and function.
Benzalkonium Chloride: A widely used disinfectant and antiseptic.
Uniqueness
Ethylhexadecyldimethylammonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate is unique due to its specific combination of quaternary ammonium and chlorinated phenol groups, which confer both high antimicrobial efficacy and stability . This makes it particularly effective in various applications compared to similar compounds .
Eigenschaften
CAS-Nummer |
94158-09-5 |
|---|---|
Molekularformel |
C32H50Cl3NO2 |
Molekulargewicht |
587.1 g/mol |
IUPAC-Name |
5-chloro-2-(2,4-dichlorophenoxy)phenolate;ethyl-hexadecyl-dimethylazanium |
InChI |
InChI=1S/C20H44N.C12H7Cl3O2/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h5-20H2,1-4H3;1-6,16H/q+1;/p-1 |
InChI-Schlüssel |
FHTZEIBBQYAKQS-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC.C1=CC(=C(C=C1Cl)[O-])OC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


